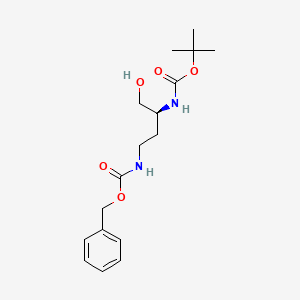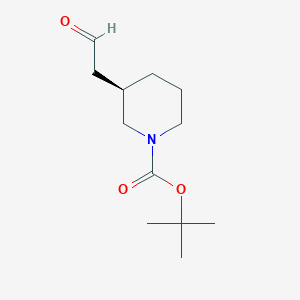
4-(2-tert-Butoxycarbonylethyl)-benzoic acid
Descripción general
Descripción
“4-(2-tert-Butoxycarbonylethyl)-benzoic acid” is a derivative of DAP and is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .
Synthesis Analysis
The synthesis of this compound involves the RAFT polymerization of 2-(tert-butoxycarbonyloxy)ethyl methacrylate (BHEMA) using 4-cyano-4-((dodecylsulfanylthiocarbonyl)sulfanyl)pentanoic acid as the RAFT agent . The acid-catalyzed deprotection of tert-butoxycarbonyloxy groups of PBHEMA is performed in the presence of trifluoroacetic acid at room temperature to obtain polymers with a hydroxy group in the side chain .Molecular Structure Analysis
The molecular structure of this compound is related to the tert-butyloxycarbonyl (Boc) group used for the protection of the N α-amino moiety .Chemical Reactions Analysis
The chemical reactions involving this compound include the RAFT polymerization of BHEMA and the subsequent deprotection of tert-butoxycarbonyloxy groups . The hydroxy-containing polymers are further reacted with 2-isocyanatoethyl acrylate and methacrylate to synthesize precursor polymers used for a thermally curing system .Aplicaciones Científicas De Investigación
- Impact : DAE moieties undergo light-induced switching, influencing peptide conformation, bioactivity, and self-assembly .
- Photochromic Moieties : DAE, as a thermally irreversible photochromic moiety, offers potential applications in smart materials and supramolecular systems .
- DAE Photoswitch : DAE’s reversible switching behavior makes it valuable in creating dynamic materials .
- Applications : Researchers explore DAE-based photoswitches for various biological and material applications .
Peptide Chemistry and Photoactive Peptides
Organic Synthesis and DAE Boc-Amino Acid
Drug Development and Smart Drugs
Materials Science and Supramolecular Systems
Chemical Biology and Molecular Photoswitches
Synthetic Chemistry and Boc Derivatives
Mecanismo De Acción
The mechanism of action of this compound is related to its use as a protecting group for various functional groups. A tert-butoxycarbonyl (BOC) group is used in organic synthetic chemistry and biochemistry, polymer architectures, chemically amplified photoresists, programmed of polymeric materials, foaming polymers, and dismantlable adhesion materials .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-12(15)9-6-10-4-7-11(8-5-10)13(16)17/h4-5,7-8H,6,9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNDNMLARUSPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-tert-Butoxycarbonylethyl)-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



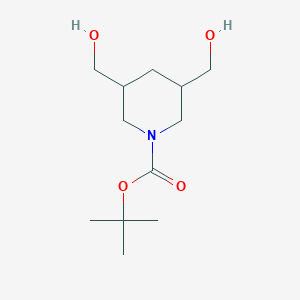
![6-Bromo-3-methyl-3h-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1398027.png)
![(1R,3s,5S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1398028.png)
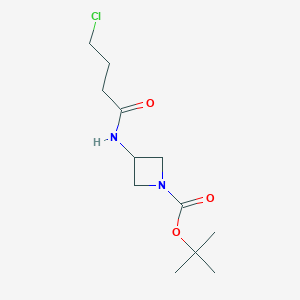
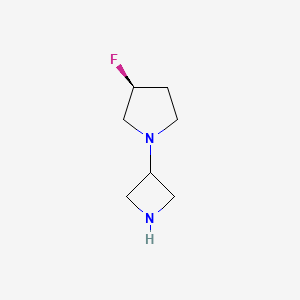
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole](/img/structure/B1398032.png)
![2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one](/img/structure/B1398034.png)


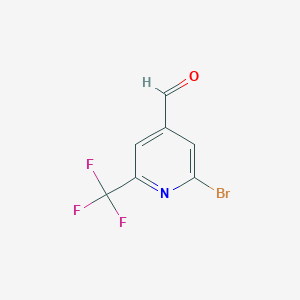
![3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1398043.png)
